![molecular formula C8H15NO4 B7824486 Octahydroindolizine-1,6,7,8-tetrol CAS No. 142393-60-0](/img/structure/B7824486.png)
Octahydroindolizine-1,6,7,8-tetrol
Overview
Description
Octahydroindolizine-1,6,7,8-tetrol is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octahydroindolizine-1,6,7,8-tetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octahydroindolizine-1,6,7,8-tetrol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochromic Properties
Octahydroindolizine derivatives have been studied for their photochromic properties. Dürr et al. (1983) explored novel spiro-tetra-, spiro-hexa-, and spiro-octahydroindolizines, finding that reversible electrocyclic reactions of these compounds are responsible for their photochromism (Dürr et al., 1983).
Anti-Inflammatory Properties
Hu et al. (2020) isolated octahydroindolizine-type alkaloid enantiomers from Dendrobium crepidatum, demonstrating their inhibitory effects on nitric oxide production and potential for treating acute lung injury (Hu et al., 2020).
Glycosidase Inhibition
Polyhydroxy derivatives of octahydroindolizine have shown potent inhibition of glycosidase enzymes, suggesting applications in agricultural and medical research (Fellows, 1986).
Synthetic Applications
Several studies focus on the synthesis of octahydroindolizine derivatives. Vavrecka and Hesse (1989) discuss the stereoselective synthesis of these compounds, highlighting their relevance in natural product synthesis (Vavrecka & Hesse, 1989).
Pharmaceutical Applications
Zhang et al. (2017) presented a synthesis of octahydroindolizine (indolizidine) alcohol, a key building block in pharmaceuticals, using an enzymatic resolution (Zhang et al., 2017).
Thermal Decomposition Studies
Lin et al. (2010) explored the thermal decomposition properties of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a highly energetic material, using differential scanning calorimetry (Lin et al., 2010).
Drug Discovery and Chemical Synthesis
Srinivasulu et al. (2018) reported a strategy for constructing diverse octahydroindolo[2,3-a]quinolizine scaffolds, which are crucial in drug discovery and chemical synthesis (Srinivasulu et al., 2018).
properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVVGAQPNNXQDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274374, DTXSID50868551 | |
Record name | octahydroindolizine-1,6,7,8-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_46430 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142393-60-0 | |
Record name | octahydroindolizine-1,6,7,8-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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